2-(Methoxycarbonyl)benzenesulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

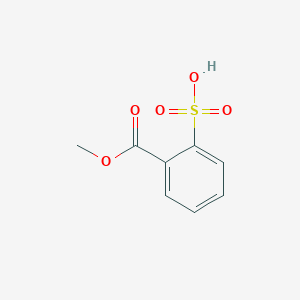

2-(Methoxycarbonyl)benzenesulfonic acid, also known as tosic acid, is a white crystalline solid with the chemical formula of C8H8O5S . It has a molecular weight of 216.21 g/mol .

Molecular Structure Analysis

The molecular structure of 2-(Methoxycarbonyl)benzenesulfonic acid is represented by the formula C8H8O5S . The exact mass is 216.00900 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Methoxycarbonyl)benzenesulfonic acid include a molecular weight of 216.21 g/mol . It is a white crystalline solid . The exact mass is 216.00900 .Applications De Recherche Scientifique

1. Polymerization Catalysts

2-(Methoxycarbonyl)benzenesulfonic acid derivatives have been used in the formation of palladium-based polymerization catalysts. These catalysts are capable of homopolymerizing ethylene and copolymerizing it with acrylates or norbornenes, leading to the production of high molecular weight polymers (Skupov et al., 2007).

2. Bioactive Compound Synthesis

Novel compounds derived from 2-methoxycarbonyl-5-arylazomethine benzenesulfonamides have been synthesized, showing significant bioactivities against certain plant pathogens (Li Zheng-ming, 2012).

3. Catalysis in Alcohol Oxidation

Sulfonated Schiff base copper(II) complexes, derived from the reaction involving 2-methoxycarbonyl derivatives, have been shown to act as efficient and selective catalysts in the oxidation of alcohols (Hazra et al., 2015).

4. Role in Chemical Reactions

Compounds with a 2-methoxycarbonyl structure have been used in a variety of chemical reactions, including E/Z isomerization, cyano activation in Cu(II) and Co(II) complexes, and in the facilitation of selective oxidations (Mahmudov et al., 2014).

5. Biodegradation of Azo Dyes

2-(Methoxycarbonyl)benzenesulfonic acid derivatives have been involved in studies related to the biodegradation of sulfonated azo dyes, contributing to our understanding of microbial pathways in breaking down complex organic compounds (Paszczynski et al., 1992).

6. Application in Diels-Alder Reactions

The compound has been used in the generation of benzenesulfenic acid, which is then utilized in Diels-Alder reactions, an important synthetic method in organic chemistry (Adams et al., 1998).

Safety And Hazards

The safety data sheet for 2-(Methoxycarbonyl)benzenesulfonic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propriétés

IUPAC Name |

2-methoxycarbonylbenzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5S/c1-13-8(9)6-4-2-3-5-7(6)14(10,11)12/h2-5H,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCUEXJOTNUYJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methoxycarbonyl)benzenesulfonic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one](/img/structure/B2983643.png)

![1-[4-(3-Chlorophenyl)piperazino]-3-[(4-chlorophenyl)sulfanyl]-2-propanol](/img/structure/B2983645.png)

![3,4,5,6-tetrachloro-N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2983655.png)

![2,5-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2983656.png)

![(Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2983658.png)

![(E)-3-(2-methylfuran-3-yl)-6-(4-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2983662.png)

![1-[(2-Chloro-4-fluorophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2983663.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2983665.png)